molecular formula C14H17N3O3 B1398597 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole CAS No. 1053656-52-2

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole

Cat. No.: B1398597
CAS No.: 1053656-52-2
M. Wt: 275.3 g/mol
InChI Key: VCAVMMFVQZRQQF-UHFFFAOYSA-N
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Description

2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is a chemical compound with a unique structure that has garnered interest in various scientific fields. Its complex molecular framework makes it a valuable tool in research, particularly in drug development, materials science, and chemical biology.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Additionally, this compound can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of tert-butyloxycarbonylaminomethyl chloride with phenylhydrazine under controlled conditions to form the oxadiazole core. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Substitution reactions often use nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed: The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole is employed in studying enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical experiments.

Medicine: . Its ability to interact with various biological targets makes it a candidate for developing treatments for diseases.

Industry: In materials science, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 2-Tert-butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole include 2-tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole and other oxadiazole derivatives[_{{{CITATION{{{_2{2-tert-Butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-1,3,4 ....

Uniqueness: What sets this compound apart is its specific structural features, such as the tert-butyloxycarbonyl group and the phenyl ring, which contribute to its unique reactivity and biological activity.

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Properties

IUPAC Name

tert-butyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)15-9-11-16-17-12(19-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVMMFVQZRQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160534
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-52-2
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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